4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and a butynol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions, making it suitable for the synthesis of complex organic molecules.
Another approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . These esters can undergo catalytic protodeboronation to form the desired compound. The reaction conditions for this process include the use of a radical approach and specific catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-(Hydroxymethyl)pyridin-2-yl)-2-methylbut-3-yn-2-ol can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties and reactivity.
Pinacol boronic esters: These esters are used in similar synthetic routes and have comparable applications in organic synthesis.
Alkylaminophenols: These compounds have similar functional groups and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO2/c1-11(2,14)5-3-10-7-9(8-13)4-6-12-10/h4,6-7,13-14H,8H2,1-2H3 |
InChI Key |
UDNQEZIGSANNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC=CC(=C1)CO)O |
Origin of Product |
United States |
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